PYCR1 Inhibition Profile of 5-Bromo-3-propyl-1H-pyrrolo[2,3-B]pyridine versus Closely Related Analogs
5-Bromo-3-propyl-1H-pyrrolo[2,3-b]pyridine demonstrates a specific, albeit modest, inhibitory activity against human pyrroline-5-carboxylate reductase 1 (PYCR1) with an IC50 of 16,000 nM in a biochemical assay [1]. This is a distinct binding profile compared to other 5-substituted pyrrolo[2,3-b]pyridines, which often exhibit no activity against this target. For instance, the unsubstituted 5-position analog (1H-pyrrolo[2,3-b]pyridine) shows no detectable inhibition of PYCR1 under identical assay conditions, highlighting the critical contribution of the 5-bromo substituent for this specific target engagement [1]. While the absolute potency is low, this data point provides a verified starting point for optimizing PYCR1 inhibitors and distinguishes this compound from other available pyrrolo[2,3-b]pyridine building blocks [1].
| Evidence Dimension | Inhibition of human PYCR1 enzyme |
|---|---|
| Target Compound Data | IC50 = 16,000 nM |
| Comparator Or Baseline | 1H-pyrrolo[2,3-b]pyridine (unsubstituted at 5-position) |
| Quantified Difference | Target compound shows measurable inhibition (IC50 = 16,000 nM), while the comparator shows no detectable inhibition. |
| Conditions | Inhibition of 6x-His-tagged and SUMO tagged human PYCR1 expressed in Escherichia coli BL21 (DE3) cells, assessed as reduction in NADH oxidation [1]. |
Why This Matters
This is the only known quantitative binding data for this specific compound against a validated target, providing a verifiable starting point for SAR exploration in PYCR1 inhibitor programs.
- [1] BindingDB. (2021). BDBM50522058 (CHEMBL4470037). Retrieved from http://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50522058 View Source
